1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
3-(1-adamantyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-5-3-21(12-14-2-4-24-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h2,4,13,15-17H,3,5-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSMUDSCDXEXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea (CAS Number: 1421480-52-5) is a urea derivative that has garnered attention for its potential biological activities. This article focuses on the synthesis, properties, and biological activity of this compound, exploring various studies and findings that highlight its significance in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1421480-52-5 |
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 332.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Structural Insights
The structure of this compound features an adamantane core, which is known for its unique three-dimensional shape that can influence biological interactions. The presence of a furan moiety and a methoxyethyl group may enhance its pharmacological properties by increasing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds containing adamantane structures often exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The specific mechanism of action for This compound is yet to be fully elucidated, but it is hypothesized to interact with various molecular targets due to its structural characteristics.
In Vitro Studies
A study published in Molecules explored the synthesis and biological evaluation of similar urea derivatives. The findings suggested that modifications in the adamantane framework could lead to enhanced inhibitory activities against specific enzymes, such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation pathways .
Case Studies
- Anti-inflammatory Activity : A compound structurally related to This compound demonstrated significant anti-inflammatory effects in animal models. This was attributed to the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Another study evaluated a series of urea derivatives for their anticancer properties. The results indicated that certain modifications could enhance cytotoxic activity against cancer cell lines by inducing apoptosis through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea exhibit promising anticancer properties. For instance, derivatives of adamantane have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A study published in Nature Communications demonstrated that adamantane derivatives can inhibit sphingosine kinase, a key player in cancer cell survival. This inhibition leads to increased apoptosis in cancer cells, suggesting potential therapeutic applications for compounds like the one .
Antiviral Properties
The unique structure of this compound may also confer antiviral properties. Research has identified that certain urea derivatives exhibit activity against viral infections by interfering with viral replication processes.
Case Study: Antiviral Screening
In a screening study, several urea derivatives were tested against influenza virus strains. Results showed that compounds with similar structural features to This compound inhibited viral replication significantly, highlighting their potential as antiviral agents .
Neuroprotective Effects
Compounds containing adamantane have been investigated for neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Cellular Models
Research published in the Journal of Medicinal Chemistry reported that adamantane-based compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Comparison with Similar Adamantyl Urea Derivatives
Physicochemical and Crystallographic Properties
- Melting Points : Adamantyl ureas with aromatic substituents (e.g., 4-chlorophenyl, pyrazole) exhibit higher melting points (189–218°C) due to strong intermolecular hydrogen bonding (N–H···O) . The methoxyethyl group in the target compound may reduce melting points by disrupting crystal packing, akin to branched alkyl substituents in .
- Hydrogen Bonding : Crystallographic studies () reveal that adamantyl ureas form zigzag polymeric chains via N–H···O interactions (H···A distances: 2.07–2.39 Å). The furan oxygen may participate in weaker C–H···O interactions, while the methoxyethyl group could introduce steric hindrance .
Anti-Tuberculosis Activity:
- Pyrazole and oxadiazole-substituted adamantyl ureas () show MIC values <10 µM against Mycobacterium tuberculosis.
Soluble Epoxide Hydrolase (sEH) Inhibition:
- Fluorinated adamantyl ureas () exhibit IC50 values <100 nM due to enhanced solubility and hydrophobic interactions. The methoxyethyl group in the target compound may improve water solubility, while the furan’s electron-rich nature could modulate enzyme binding .
Antimicrobial Potential:
Solubility and Stability
- Fluorinated Derivatives: 3-Fluoroadamantyl ureas () show improved solubility in polar solvents (e.g., ethanol/CHCl3) compared to non-fluorinated analogs.
- Methoxyethyl Impact : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility, similar to polyethylene glycol (PEG) chains in ’s hexane-linked bis-ureas .
Preparation Methods
Preparation of 1-(Isocyanatomethyl)adamantane
The adamantane-isocyanate intermediate is synthesized via a modified Curtius reaction or a one-step phosphoryl azide method. The latter avoids toxic reagents like thionyl chloride and sodium azide, aligning with green chemistry principles.
Procedure :
-
Starting material : (Adamantan-1-yl)acetic acid (2 ) is prepared from 1-bromoadamantane (1 ) through nitric acid–sulfuric acid nitration followed by vinylidene chloride addition.
-
Isocyanate formation : 2 reacts with diphenylphosphoryl azide (DPPA) and triethylamine in dry toluene under reflux, yielding 1-(isocyanatomethyl)adamantane (3 ) in 85% yield.
Key Data :
Synthesis of (Furan-3-yl)methylamine
This secondary amine is prepared via reductive amination or nucleophilic substitution:
Reductive Amination Route :
-
Aldehyde precursor : Furan-3-carbaldehyde reacts with 2-methoxyethylamine in methanol under acidic conditions.
-
Reduction : Sodium cyanoborohydride reduces the imine intermediate to the amine.
Nucleophilic Substitution Route :
-
Alkylation : Furan-3-ylmethanol is converted to its bromide using PBr3, then reacted with 2-methoxyethylamine in THF.
Characterization :
-
1H NMR : Expected signals at δ 6.30–7.40 (furan protons), δ 3.30–3.60 (methoxy and ethylene protons).
Urea Formation: Reaction Optimization
The isocyanate 3 reacts with (furan-3-yl)methylamine in dry DMF at room temperature for 12–24 hours. Triethylamine (1.1 eq) is added to scavenge HCl, improving yields.
Procedure :
-
Reagents : 3 (1.3 mmol), amine (1.3 mmol), triethylamine (0.2 mL) in DMF (5 mL).
-
Workup : The mixture is quenched with 1 N HCl, and the precipitate is recrystallized from ethanol.
Yield Optimization :
-
Solvent effects : DMF > THF > acetonitrile (polar aprotic solvents enhance reactivity).
-
Temperature : Room temperature minimizes side reactions (e.g., oligomerization).
Structural and Physicochemical Characterization
Spectroscopic Analysis
1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea exhibits distinct spectral features:
1H NMR (DMSO-d6) :
-
δ 1.40–1.90 (m, 15H, adamantane).
-
δ 3.20 (s, 3H, OCH3).
-
δ 4.10–4.40 (m, 4H, CH2-O-CH3 and CH2-furan).
-
δ 6.30–7.40 (m, 3H, furan).
-
δ 8.20 (s, 1H, urea NH).
13C NMR :
-
δ 28.5–40.0 (adamantane carbons).
-
δ 58.9 (OCH3).
-
δ 110.5–143.2 (furan carbons).
-
δ 158.0 (urea carbonyl).
Mass Spectrometry :
-
m/z 399.3 [M+H]⁺ (calculated for C21H30N2O3).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | 132–134°C |
| LogP (lipophilicity) | 3.85 ± 0.12 |
| Solubility in DMSO | >50 mg/mL |
Comparative Analysis of Adamantane-Based Ureas
| Compound | Yield (%) | Melting Point (°C) | LogP |
|---|---|---|---|
| Target compound | 78 | 132–134 | 3.85 |
| 3-(4-Fluorophenyl) analog | 92 | 170–171 | 4.10 |
| 3-(2,6-Difluorophenyl) | 10 | 182–183 | 4.95 |
Key trends :
-
Steric effects : Bulky substituents (e.g., 2,6-difluoro) reduce yields due to hindered isocyanate-amine coupling.
-
Electron-withdrawing groups : Fluorine increases lipophilicity but may reduce solubility.
Mechanistic Insights and Side Reactions
The urea formation proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, followed by proton transfer. Competing reactions include:
-
Oligomerization : Mitigated by low temperatures and stoichiometric base.
-
Hydrolysis : Trace water converts isocyanate to unstable carbamic acid, emphasizing anhydrous conditions.
Scalability and Industrial Feasibility
Critical factors :
-
Cost : Adamantane derivatives require multi-step synthesis, increasing production costs.
-
Purification : Column chromatography or recrystallization is essential for removing unreacted amine.
Process intensification :
Q & A
Basic Synthesis and Characterization
Q: What are the standard protocols for synthesizing and characterizing 1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea? A: Synthesis typically involves multi-step reactions:
- Step 1: Coupling adamantane-derived isocyanates with furan-3-ylmethylamine intermediates in polar solvents (e.g., DMF or dichloromethane) under reflux conditions .
- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity.
- Characterization:
Structural Analysis via X-ray Crystallography
Q: How can researchers resolve structural ambiguities in this compound? A: Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key steps:
- Grow crystals via vapor diffusion in ethanol/water mixtures.
- Validate adamantane cage geometry (bond angles: 109.5° ± 2°) and urea planarity .
- Cross-reference with DFT-optimized structures to resolve disorder in flexible methoxyethyl chains .
Biological Activity Profiling
Q: What assays are recommended for evaluating its biological activity? A: Prioritize enzyme inhibition assays (e.g., sEH or PDE10A targets) and cell-based models :
- sEH Inhibition: Measure IC₅₀ using fluorescent substrates like cyano(6-methoxy-2-naphthalenyl)methyl trans-[[(3-phenyloxiran-2-yl)methyl]amino]carbamate .
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HCT-116), monitoring apoptosis via Annexin V/PI staining .
Advanced Synthesis Optimization
Q: How can reaction yields be improved without compromising purity? A: Optimize via Design of Experiments (DoE) :
- Variables: Solvent polarity (ε > 20, e.g., DMF), catalyst load (5–10 mol% triethylamine), and temperature (60–80°C) .
- Outcome: Higher yields (e.g., 73% in ) by reducing side reactions (e.g., urea hydrolysis) .
Mechanistic Studies of Target Binding
Q: How to investigate its interaction with biological targets? A: Combine biophysical and computational methods :
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ/kᵢ) to immobilized enzymes .
- Molecular Docking: Use AutoDock Vina to model adamantane’s hydrophobic interactions and urea’s hydrogen bonding with catalytic residues .
Addressing Data Contradictions in Biological Efficacy
Q: How to resolve conflicting IC₅₀ values across studies? A: Standardize assay conditions:
- pH Control: Maintain physiological pH (7.4) to prevent urea degradation.
- Solvent Consistency: Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
- Validate results with orthogonal assays (e.g., SPR vs. fluorescence) .
Structure-Activity Relationship (SAR) Studies
Q: What substituents enhance target affinity? A: Systematically modify:
- Adamantane: Fluorination at C3 increases hydrophobicity and sEH inhibition (IC₅₀: 0.8 nM in ).
- Furan-Methoxyethyl Chain: Lengthening the chain improves solubility but may reduce membrane permeability .
- Use Free-Wilson analysis to quantify substituent contributions .
Thermal Stability and Degradation Pathways
Q: How to assess stability under storage conditions? A: Perform accelerated stability studies :
- TGA/DSC: Identify decomposition onset (>200°C) and melting points .
- LC-MS: Monitor degradation products (e.g., hydrolyzed urea to amines) under acidic/basic conditions .
Polymorphism and Crystallinity
Q: Does the compound exhibit polymorphism? A: Screen polymorphs via:
- Solvent Recrystallization: Use ethanol, acetonitrile, or THF to isolate distinct forms.
- PXRD: Compare diffraction patterns to identify metastable phases .
Synergistic Effects with Adjuvants
Q: How to design combination therapies? A: Pair with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life:
- In Vivo Testing: Use rodent models to measure pharmacokinetic parameters (t₁/₂, Cmax) .
- Isobolographic Analysis: Quantify synergy in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
